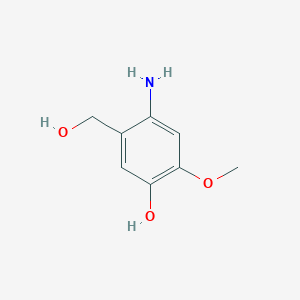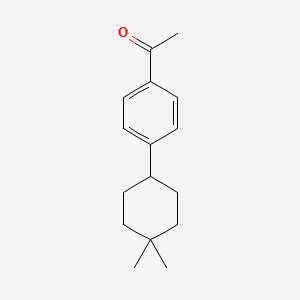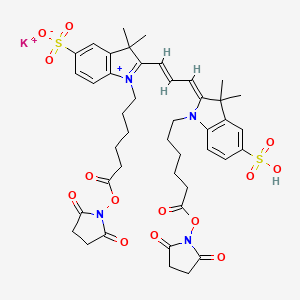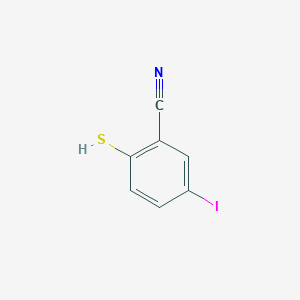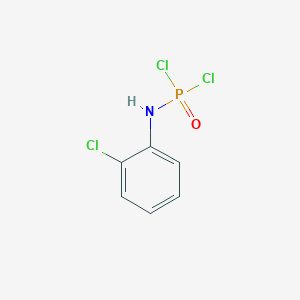
(2-Chlorophenyl)phosphoramidic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)phosphoramidic dichloride is a chemical compound with the molecular formula C6H4Cl3NOP. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties. This compound is characterized by the presence of a chlorophenyl group attached to a phosphoramidic dichloride moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)phosphoramidic dichloride typically involves the reaction of 2-chlorophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine . The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)phosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form phosphoramidates and phosphates, respectively.
Oxidation and Reduction: The compound can be oxidized to form phosphoric acid derivatives or reduced to form phosphines.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-chlorophenol and phosphoric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and at controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from reactions with this compound include phosphoramidates, phosphates, and phosphoric acid derivatives .
Scientific Research Applications
(2-Chlorophenyl)phosphoramidic dichloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)phosphoramidic dichloride involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to nucleophiles such as amines and alcohols, forming stable phosphoramidate and phosphate bonds . This property makes it useful in the modification of biomolecules and the synthesis of organophosphorus compounds.
Comparison with Similar Compounds
Similar Compounds
Dimethylamidophosphoric dichloride: Similar in structure but contains dimethylamino groups instead of chlorophenyl groups.
Bis(2-chloroethyl)phosphoramidic dichloride: Contains two chloroethyl groups instead of a chlorophenyl group.
N-2,4-dichlorobenzoyl phosphoramidic dichloride: Contains a dichlorobenzoyl group instead of a chlorophenyl group.
Uniqueness
(2-Chlorophenyl)phosphoramidic dichloride is unique due to its specific reactivity with nucleophiles and its ability to form stable phosphoramidate and phosphate bonds. This makes it particularly useful in the synthesis of organophosphorus compounds and the modification of biomolecules.
Properties
Molecular Formula |
C6H5Cl3NOP |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
2-chloro-N-dichlorophosphorylaniline |
InChI |
InChI=1S/C6H5Cl3NOP/c7-5-3-1-2-4-6(5)10-12(8,9)11/h1-4H,(H,10,11) |
InChI Key |
CCPOSJDDFGJJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NP(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)
![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)
